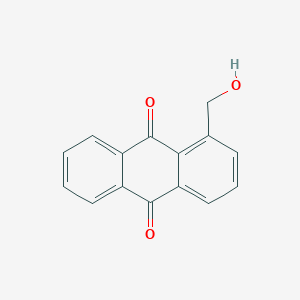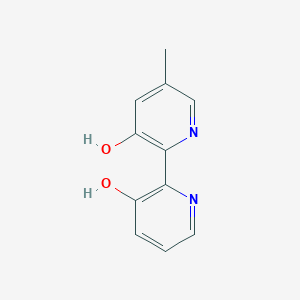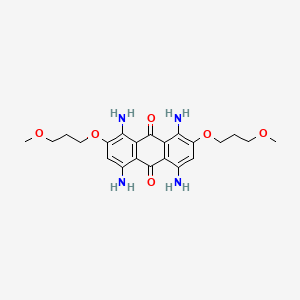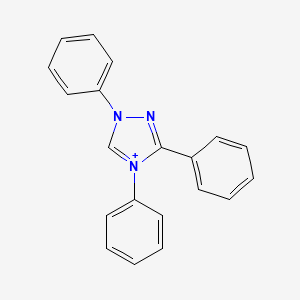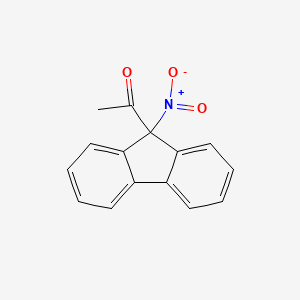
1-(9-Nitro-9H-fluoren-9-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Nitro-9H-fluoren-9-yl)ethanone is an organic compound characterized by the presence of a fluorenyl group substituted with a nitro group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Nitro-9H-fluoren-9-yl)ethanone typically involves the nitration of fluorenone followed by the introduction of an ethanone group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the ethanone group can be accomplished through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(9-Nitro-9H-fluoren-9-yl)ethanone may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9-Nitro-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The ethanone moiety can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: 1-(9-Amino-9H-fluoren-9-yl)ethanone.
Substitution: Various substituted fluorenyl ethanones depending on the nucleophile used.
Oxidation: 1-(9-Nitro-9H-fluoren-9-yl)acetic acid.
Aplicaciones Científicas De Investigación
1-(9-Nitro-9H-fluoren-9-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(9-Nitro-9H-fluoren-9-yl)ethanone involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules.
Comparación Con Compuestos Similares
- 1-(9-Methyl-9H-fluoren-2-yl)ethanone
- 1-(9-Propyl-9H-fluoren-2-yl)ethanone
- 1-(9,9-Dibutyl-7-nitro-9H-fluoren-2-yl)ethanone
Comparison: 1-(9-Nitro-9H-fluoren-9-yl)ethanone is unique due to the presence of the nitro group at the 9-position of the fluorenyl ring, which imparts distinct chemical reactivity and biological activity In contrast, similar compounds with different substituents at the 9-position or other positions exhibit varied properties and applications
Propiedades
Número CAS |
62731-56-0 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
1-(9-nitrofluoren-9-yl)ethanone |
InChI |
InChI=1S/C15H11NO3/c1-10(17)15(16(18)19)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 |
Clave InChI |
XOEMQYIBVNEKTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


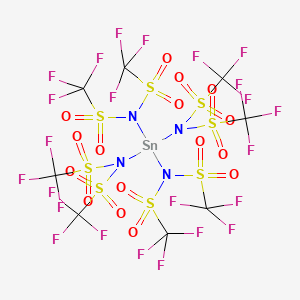

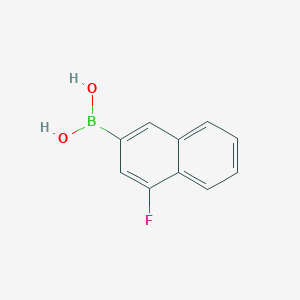
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
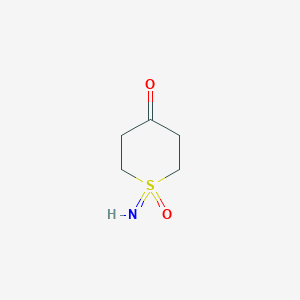
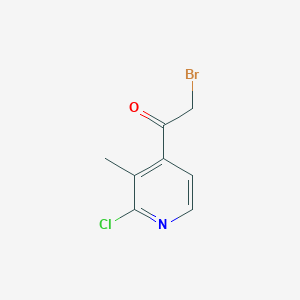
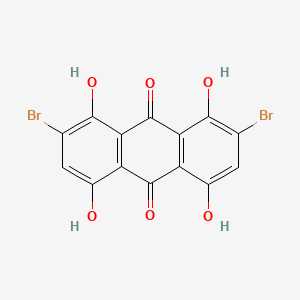

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
